4-Mercaptobenzenesulfonic acid

CAS No.: 7134-41-0

Cat. No.: VC1614315

Molecular Formula: C6H6O3S2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7134-41-0 |

|---|---|

| Molecular Formula | C6H6O3S2 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | 4-sulfanylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) |

| Standard InChI Key | ULBNVDPBWRTOPN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1S)S(=O)(=O)O |

| Canonical SMILES | C1=CC(=CC=C1S)S(=O)(=O)O |

Introduction

Chemical Identity and Structure

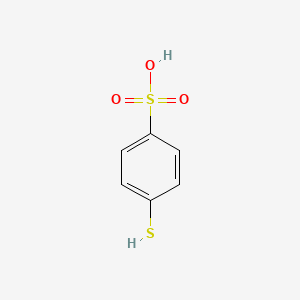

4-Mercaptobenzenesulfonic acid (CAS No. 7134-41-0) is an aromatic compound with the molecular formula C₆H₆O₃S₂ and a molecular weight of 190.24 g/mol . The IUPAC name for this compound is 4-sulfanylbenzenesulfonic acid, though it is also known by several synonyms including p-mercaptobenzenesulfonic acid and 4-sulfanylbenzene-1-sulfonic acid .

The structure consists of a benzene ring with a sulfonic acid group (-SO₃H) at position 1 and a thiol (mercapto) group (-SH) at position 4. This arrangement gives the molecule its distinctive chemical behavior and reactivity .

Structural Identifiers

The compound's structure can be represented through various chemical identifiers as shown in Table 1:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) |

| InChIKey | ULBNVDPBWRTOPN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1S)S(=O)(=O)O |

| Canonical SMILES | C1=CC(=CC=C1S)S(=O)(=O)O |

Table 1: Chemical structure identifiers for 4-mercaptobenzenesulfonic acid

Physical and Chemical Properties

4-Mercaptobenzenesulfonic acid exhibits a range of physical and chemical properties that are important for understanding its behavior in various applications. Table 2 summarizes these key properties:

| Property | Value |

|---|---|

| Melting Point | 251-253°C |

| Density | 1.524±0.06 g/cm³ (Predicted) |

| pKa | -0.75±0.50 (Predicted) |

| XLogP3-AA | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Appearance | Solid |

Table 2: Physical and chemical properties of 4-mercaptobenzenesulfonic acid

The compound is typically stored in an inert atmosphere at room temperature to prevent oxidation of the thiol group . Its moderately high melting point reflects the strong intermolecular forces present in the crystalline state, likely due to hydrogen bonding between the sulfonic acid groups .

Synthesis Methods

Several synthetic routes for 4-mercaptobenzenesulfonic acid have been developed, with sulfanilic acid serving as a common starting material . One documented method involves a multi-step reaction process:

Synthesis from Sulfanilic Acid

This approach utilizes a two-step reaction sequence with sulfanilic acid (CAS No. 121-57-3) as the starting material. The process employs Dowex 50W-X2 (H-form) ion exchange resin in a methanol/water medium, achieving a reported yield of approximately 39% .

This synthetic route was documented by Kawai, Sakamoto, Taguchi, Kitamura, Sotomura, and Tsukamoto in the Chemical and Pharmaceutical Bulletin (1991, vol. 39, #6, p. 1422-1425) . The reaction pathway likely involves diazotization of the amine group in sulfanilic acid followed by replacement with the thiol functionality.

Applications and Uses

4-Mercaptobenzenesulfonic acid has diverse applications across several fields due to its bifunctional nature, containing both sulfonic acid and thiol groups.

Pharmaceutical Applications

The compound serves as a valuable precursor or intermediate in pharmaceutical synthesis. The thiol group allows for functionalization through thiol-ene chemistry, Michael additions, and metal coordination, while the sulfonic acid group can impart water solubility and acid functionality to the resulting products.

Material Science Applications

In material science, 4-mercaptobenzenesulfonic acid has been investigated for:

-

Formation of self-assembled monolayers (SAMs) on metal surfaces, particularly silver (Ag)

-

Development of functional materials with specific properties

The compound's ability to form strong bonds with metal surfaces through the thiol group makes it useful in nanotechnology and supramolecular chemistry applications . The study mentioned in the search results indicates research interest in 4-mercaptobenzenesulfonic acid assembled on silver for SERS applications, suggesting its utility in analytical chemistry and sensing technologies .

| Classification Parameter | Designation |

|---|---|

| UN Number | 2811 |

| Hazard Class | 6.1 (Toxic substances) |

| Signal Word | Danger |

| Packing Group | III |

Table 3: Hazard classification of 4-mercaptobenzenesulfonic acid

Hazard Statements

The compound is associated with the following hazard statements :

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Precautionary Measures

When handling 4-mercaptobenzenesulfonic acid, appropriate safety measures should be implemented, including:

-

Use of proper personal protective equipment

-

Ensuring adequate ventilation

-

Avoiding contact with skin and eyes

-

Storing in a tightly closed container in an inert atmosphere at room temperature

| Supplier | Product Number | Quantity | Purity | Price (USD) |

|---|---|---|---|---|

| TRC | M225053 | 50mg | Not specified | $130 |

| TRC | M225053 | 100mg | Not specified | $200 |

| Ambeed | A661028 | 100mg | 95% | $83 |

| Ambeed | A661028 | 250mg | 95% | $132 |

| Crysdot | CD12040417 | 250mg | 95+% | $154 |

| Aladdin Scientific | M695284 | 10mg | ≥98% | $87.90 |

| Aladdin Scientific | M695284 | 50mg | ≥98% | $239.90 |

| Aladdin Scientific | M695284 | 250mg | ≥98% | $694.90 |

| Aladdin Scientific | M695284 | 1g | ≥98% | $1,950.90 |

Table 4: Commercial availability of 4-mercaptobenzenesulfonic acid

Lead Times and Availability

Some suppliers indicate that production may require 8-12 weeks due to the need for sourcing materials . Researchers should plan accordingly when ordering this compound for their experimental work.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume